molecular formula C22H21Cl2N5OS B2747213 5-((4-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-53-5

5-((4-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2747213
CAS RN: 851809-53-5
M. Wt: 474.4
InChI Key: MWXKEQRATKFLCY-UHFFFAOYSA-N
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Description

The compound “5-((4-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It contains several functional groups and rings, including a piperazine ring, a thiazole ring, and a triazole ring . The presence of these functional groups suggests that this compound could have a wide range of potential biological activities .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which it is reacted. The retrieved papers do not provide specific information about the chemical reactions of this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. The retrieved papers do not provide specific information about the physical and chemical properties of this compound .

Scientific Research Applications

Synthesis and Antimicrobial Activities

This compound is part of a broader class of 1,2,4-triazole derivatives that have been synthesized and evaluated for their antimicrobial properties. Research indicates that certain derivatives, synthesized from various ester ethoxycarbonylhydrazones with primary amines, exhibit good to moderate antimicrobial activities against tested microorganisms. These findings suggest the potential utility of these compounds, including variations like "5-((4-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol," in developing new antimicrobial agents (Bektaş et al., 2007).

Anti-inflammatory and Analgesic Properties

Derivatives of 6-(α-amino-4-chlorobenzyl)thiazolo[3,2-b]-1, 2, 4-triazol-5-ols, closely related to the structure of interest, have been synthesized and shown to possess significant analgesic and anti-inflammatory activities. This suggests the compound may hold similar therapeutic potential, highlighting the importance of this class of compounds in drug development (Tozkoparan et al., 2004).

Antifungal Potential and Solubility Characteristics

A novel potential antifungal compound from the 1,2,4-triazole class has been synthesized and characterized, demonstrating poor solubility in buffer solutions and hexane but better solubility in alcohols. The solubility and thermodynamic parameters indicate a preference for lipophilic delivery pathways, suggesting that derivatives such as "5-((4-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" might be optimized for better biological availability (Volkova et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. The retrieved papers do not provide specific information about the safety and hazards of this compound .

Future Directions

The future directions for research on this compound could include further studies to determine its physical and chemical properties, its mechanism of action, and its potential uses in various applications. The retrieved papers do not provide specific information about the future directions for research on this compound .

properties

IUPAC Name

5-[(4-chlorophenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N5OS/c1-14-25-22-29(26-14)21(30)20(31-22)19(15-5-7-16(23)8-6-15)28-11-9-27(10-12-28)18-4-2-3-17(24)13-18/h2-8,13,19,30H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXKEQRATKFLCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCN(CC4)C5=CC(=CC=C5)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

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